(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid
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Overview
Description
(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl and hydroxyl groups, as well as an acetic acid moiety. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-hydroxypyridin-4-YL)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-acetyl-6-hydroxypyridine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-acetyl-6-hydroxypyridine in a suitable solvent such as ethanol.
- Add bromoacetic acid and a base such as sodium hydroxide to the solution.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the reaction mixture and acidify with hydrochloric acid.
- Isolate the product by filtration and purify through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 2-acetyl-6-oxo-pyridin-4-YL acetic acid.
Reduction: Formation of 2-(1-hydroxyethyl)-6-hydroxypyridin-4-YL acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (2-Acetyl-6-hydroxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)acetic acid: Similar structure but lacks the acetyl and hydroxyl groups.
2-Acetyl-6-hydroxypyridin-4-yl)boronic acid: Contains a boronic acid group instead of the acetic acid moiety
Uniqueness
(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(2-acetyl-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)7-2-6(4-9(13)14)3-8(12)10-7/h2-3H,4H2,1H3,(H,10,12)(H,13,14) |
InChI Key |
BXKTYKMVMNQPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=O)N1)CC(=O)O |
Origin of Product |
United States |
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